Pyrrolidine-1-butyryl chloride hydrochloride
Description
Pyrrolidine-1-butyryl chloride hydrochloride is a quaternary ammonium compound combining a pyrrolidine ring (a five-membered amine heterocycle) with a butyryl chloride moiety and a hydrochloride counterion. This structure confers reactivity typical of acyl chlorides (e.g., nucleophilic acyl substitution) and stability from the hydrochloride salt. It is likely used in organic synthesis as a reagent for introducing the pyrrolidine-butyryl group into target molecules, particularly in pharmaceutical or materials science research.
Properties
CAS No. |
85614-46-6 |
|---|---|
Molecular Formula |
C8H15Cl2NO |
Molecular Weight |
212.11 g/mol |
IUPAC Name |
4-pyrrolidin-1-ylbutanoyl chloride;hydrochloride |
InChI |
InChI=1S/C8H14ClNO.ClH/c9-8(11)4-3-7-10-5-1-2-6-10;/h1-7H2;1H |
InChI Key |
WLENWSWMXQHHHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCC(=O)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrrolidine-1-butyryl chloride hydrochloride can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with butyryl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts and advanced purification techniques are employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine-1-butyryl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting with an amine can yield an amide derivative, while hydrolysis results in the corresponding carboxylic acid .
Scientific Research Applications
Pyrrolidine-1-butyryl chloride hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrrolidine-1-butyryl chloride hydrochloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including drug development and chemical synthesis. The molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Key Differences and Research Findings
Reactivity and Stability: this compound’s acyl chloride group makes it highly reactive toward nucleophiles (e.g., alcohols, amines), unlike 1-butyl-3-methylpyridinium chloride, which is stable and used as an ionic liquid . Its hydrochloride salt may enhance solubility in polar solvents compared to non-salt forms.
Applications :
- This compound is likely employed as a specialty reagent for modifying polymers or synthesizing bioactive molecules, whereas 1-butyl-3-methylpyridinium chloride serves as a solvent or electrolyte in materials science .
- Pharmaceutical hydrochlorides (e.g., Tapentadol HCl) prioritize bioavailability and metabolic stability over synthetic utility .
Hazards: Acyl chlorides like this compound are corrosive and moisture-sensitive, requiring inert handling conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

